4-chloro-6-morpholin-4-yl-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene-12-carbaldehyde
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Overview
Description
4-chloro-6-morpholin-4-yl-8-oxa-3,5,10-triazatricyclo[74002,7]trideca-1(9),2(7),3,5,10,12-hexaene-12-carbaldehyde is a complex organic compound with a unique structure that includes a morpholine ring, a triazine ring, and a chloro substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-6-morpholin-4-yl-8-oxa-3,5,10-triazatricyclo[740Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production methods for this compound may involve optimized synthetic routes that allow for large-scale production. These methods often focus on improving yield, reducing costs, and ensuring the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-chloro-6-morpholin-4-yl-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene-12-carbaldehyde can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The chloro substituent can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a wide range of substituted compounds .
Scientific Research Applications
4-chloro-6-morpholin-4-yl-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene-12-carbaldehyde has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-chloro-6-morpholin-4-yl-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene-12-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects . Detailed studies are required to fully understand the molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
3-chloro-4-morpholin-4-yl-1,2,5-thiadiazole: This compound shares the morpholine and chloro substituents but has a different ring structure.
4-chloro-N-methyl-6-(morpholin-4-yl)-N-phenyl-1,3,5-triazin-2-amine: Similar in having a triazine ring and morpholine substituent, but differs in other structural aspects.
4-chloro-6-{5-[(2-morpholin-4-ylethyl)amino]-1,2-benzisoxazol-3-yl}: Contains a morpholine ring and chloro substituent but has a benzisoxazole ring.
Uniqueness
4-chloro-6-morpholin-4-yl-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene-12-carbaldehyde is unique due to its complex tricyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C14H11ClN4O3 |
---|---|
Molecular Weight |
318.71 g/mol |
IUPAC Name |
4-chloro-6-morpholin-4-yl-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene-12-carbaldehyde |
InChI |
InChI=1S/C14H11ClN4O3/c15-14-17-10-9-5-8(7-20)6-16-13(9)22-11(10)12(18-14)19-1-3-21-4-2-19/h5-7H,1-4H2 |
InChI Key |
VKKBTWLNLAMSPF-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=NC(=NC3=C2OC4=C3C=C(C=N4)C=O)Cl |
Origin of Product |
United States |
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